molecular formula C11H14BrNO4 B12110004 3-Amino-3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid CAS No. 773125-00-1

3-Amino-3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid

Cat. No.: B12110004
CAS No.: 773125-00-1
M. Wt: 304.14 g/mol
InChI Key: LZHQTBLMAGTXJW-UHFFFAOYSA-N
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Description

3-Amino-3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C11H14BrNO4 This compound is characterized by the presence of an amino group, a bromine atom, and two methoxy groups attached to a phenyl ring, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and subsequent amination using ammonia or amine derivatives under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the bromine and methoxy groups can enhance its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: Similar structure but lacks the bromine atom.

    3-Amino-3-(4-bromophenyl)propanoic acid: Similar structure but lacks the methoxy groups.

    3-(3,4-Dimethoxyphenyl)propanoic acid: Lacks both the amino and bromine groups.

Uniqueness

3-Amino-3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid is unique due to the combination of the bromine atom and methoxy groups on the phenyl ring, along with the amino and propanoic acid moieties. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

773125-00-1

Molecular Formula

C11H14BrNO4

Molecular Weight

304.14 g/mol

IUPAC Name

3-amino-3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H14BrNO4/c1-16-9-4-6(8(13)5-10(14)15)3-7(12)11(9)17-2/h3-4,8H,5,13H2,1-2H3,(H,14,15)

InChI Key

LZHQTBLMAGTXJW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(CC(=O)O)N)Br)OC

Origin of Product

United States

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